molecular formula C18H19N3O3S B11253447 N-(4-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(4-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11253447
M. Wt: 357.4 g/mol
InChI Key: LKLWOBDABPMWQN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse biological activities

Preparation Methods

The synthesis of N-(4-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through a cyclization reaction involving appropriate precursors. Commonly, a sulfonamide derivative is reacted with a suitable amine under acidic or basic conditions to form the benzothiadiazine ring.

    Substitution Reactions: The introduction of the 4-methylphenyl and propyl groups is achieved through substitution reactions. These reactions often involve the use of alkyl halides or aryl halides as reagents.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative to form the carboxamide linkage.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-(4-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound. Electrophilic substitution can occur at the aromatic ring, while nucleophilic substitution can take place at the sulfonamide group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further biological studies.

    Medicine: Research has indicated that the compound may have therapeutic applications, including antihypertensive and anticancer properties. Its interaction with specific molecular targets in the body is of particular interest.

    Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets in the body. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

N-(4-methylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other similar compounds, such as:

    1,2,4-Benzothiadiazine-1,1-dioxide Derivatives: These compounds share the benzothiadiazine ring system and exhibit similar biological activities. the presence of different substituents can significantly alter their properties.

    Thiazole Derivatives: Thiazole compounds also contain a sulfur and nitrogen heterocycle, but their structure and reactivity differ from benzothiadiazines. Thiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Triazole Derivatives: Triazoles are another class of heterocyclic compounds with a nitrogen-rich ring system. They are widely used in pharmaceuticals and agrochemicals due to their stability and reactivity.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(4-methylphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H19N3O3S/c1-3-10-21-12-19-25(23,24)17-11-14(6-9-16(17)21)18(22)20-15-7-4-13(2)5-8-15/h4-9,11-12H,3,10H2,1-2H3,(H,20,22)

InChI Key

LKLWOBDABPMWQN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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